molecular formula C10H8N2O3S B6616552 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid CAS No. 1480380-88-8

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid

Cat. No.: B6616552
CAS No.: 1480380-88-8
M. Wt: 236.25 g/mol
InChI Key: COFVCEBTQFUTNO-UHFFFAOYSA-N
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Description

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C10H8N2O3S It is characterized by the presence of a thiadiazole ring attached to a phenylacetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Etherification: The thiadiazole ring is then attached to the phenylacetic acid moiety through an ether linkage. This can be achieved by reacting the thiadiazole with a phenol derivative in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the thiadiazole ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((1,3,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid
  • 2-(4-((1,2,3-Thiadiazol-5-yl)oxy)phenyl)acetic acid
  • 2-(4-((1,2,4-Oxadiazol-5-yl)oxy)phenyl)acetic acid

Uniqueness

2-(4-((1,2,4-Thiadiazol-5-yl)oxy)phenyl)acetic acid is unique due to the specific arrangement of the thiadiazole ring and the phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the thiadiazole ring enhances its potential for interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-9(14)5-7-1-3-8(4-2-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFVCEBTQFUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=NC=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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